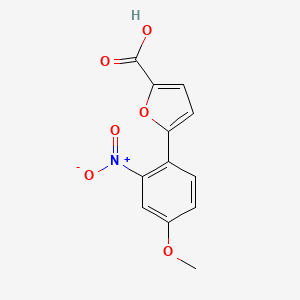

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan-2-carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 4-methoxy-2-nitrophenyl group

Mechanism of Action

Target of Action

Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species

Mode of Action

It’s synthesized via the knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. This suggests that it might interact with its targets through the formation of a carbon-carbon double bond between the aldehyde and carboxylic acid groups.

Biochemical Pathways

Compounds with similar structures have been found to interfere with the siderophore-mediated acquisition of iron in mycobacterium tuberculosis . This suggests that 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid might also affect similar biochemical pathways.

Result of Action

Similar compounds have shown potential therapeutic effects against mycobacterial species by targeting iron acquisition . This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.

Coupling Reaction: The key step involves a coupling reaction between 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 5-(4-Amino-2-methoxyphenyl)furan-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It has been investigated as a potential antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.

Materials Science: The compound can be used as a ligand in the synthesis of luminescent coordination polymers.

Biological Studies: It serves as a model compound for studying the interactions of nitroaromatic compounds with biological systems.

Comparison with Similar Compounds

Similar Compounds

5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methoxy group.

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with similar biological activity.

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis. This article delves into the compound's structural features, synthesis, and its biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{11}N_{O}_6, with a molecular weight of 277.23 g/mol. The compound features a furan ring and a nitrophenyl moiety, which contribute to its biological activity. The methoxy substitution on the phenyl ring enhances its solubility and reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Suzuki Coupling : The initial step involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-methoxy-2-nitrophenyl)boronic acid.

- Hydrolysis : The ester moiety is then hydrolyzed under basic conditions to yield the final product.

- Characterization : The compound is characterized using techniques such as ^{1}H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Antimycobacterial Properties

Research indicates that this compound exhibits significant antitubercular activity by targeting iron acquisition pathways in mycobacterial species. This mechanism is crucial for developing new therapeutic strategies against tuberculosis .

Table 1: Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C_{13}H_{11}N_{O}_6 | Potential antitubercular properties |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C_{11}H_{7}N_{O}_5 | Antitubercular agent targeting iron acquisition |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | C_{13}H_{11}N_{O}_6 | Ester derivative with hydrolysis potential |

The proposed mechanism for the antitubercular activity includes:

- Inhibition of Iron Acquisition : The compound disrupts mycobacterial iron uptake, which is essential for bacterial growth and survival.

- Enzyme Interaction : Ongoing studies are investigating the binding affinity of this compound with specific enzymes involved in mycobacterial metabolism .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Studies : Demonstrated a low minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains.

- Structural Analysis : Co-crystallization experiments have revealed interactions between this compound and key proteins in mycobacterial cells, providing insights into its mechanism .

Properties

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSWVBMFBYVEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24792362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.